Cas no 77898-35-2 (1-benzothiophen-7-ol)
1-benzothiophen-7-ol structure
Product Name:1-benzothiophen-7-ol
Numero CAS:77898-35-2
MF:C8H6OS
MW:150.197640895844
MDL:MFCD18451605
CID:535307
PubChem ID:11084050
Update Time:2025-11-02
1-benzothiophen-7-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[b]thiophene-7-ol
- 1-benzothiophen-7-ol
- 7-Hydroxy-1-benzothiophene
- 7-hydroxybenzo[b]thiophene
- 7-hydroxy-benzo[b]thiophene
- 7-hydroxybenzothiophene
- benzo[b]thiophen-7-ol
- CTK2G5940
- SureCN911242
- 77898-35-2
- CDA89835
- EN300-219184
- SCHEMBL911242
- DTXSID80454547
- GCMUDSUJOMUXKE-UHFFFAOYSA-N
- CS-0312332
- AKOS022634556
-
- MDL: MFCD18451605
- Inchi: 1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H
- Chiave InChI: GCMUDSUJOMUXKE-UHFFFAOYSA-N
- Sorrisi: S1C=CC2C=CC=C(C1=2)O
Proprietà calcolate
- Massa esatta: 150.01398
- Massa monoisotopica: 150.01393598g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 126
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 48.5Ų
Proprietà sperimentali
- Densità: 1.347
- Punto di fusione: 67-68 ºC
- Punto di ebollizione: 302 ºC
- Punto di infiammabilità: 136 ºC
- PSA: 20.23
1-benzothiophen-7-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM362304-1g |
benzo[b]thiophen-7-ol |
77898-35-2 | 95%+ | 1g |
$1218 | 2022-08-31 | |
| Chemenu | CM362304-100g |
benzo[b]thiophen-7-ol |
77898-35-2 | 95%+ | 100g |
$17692 | 2024-07-23 | |
| Enamine | EN300-219184-0.05g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
| Enamine | EN300-219184-0.1g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 0.1g |
$470.0 | 2023-09-16 | |
| Enamine | EN300-219184-0.25g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
| Enamine | EN300-219184-0.5g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 0.5g |
$1058.0 | 2023-09-16 | |
| Enamine | EN300-219184-1.0g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-219184-2.5g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 2.5g |
$2660.0 | 2023-09-16 | |
| Enamine | EN300-219184-5.0g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 5.0g |
$3935.0 | 2023-02-22 | |
| Enamine | EN300-219184-10.0g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 10.0g |
$5837.0 | 2023-02-22 |
1-benzothiophen-7-ol Letteratura correlata
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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